molecular formula C15H18N4O3S B2936477 3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2034579-19-4

3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2936477
CAS No.: 2034579-19-4
M. Wt: 334.39
InChI Key: WGEXGJOPZXKUFC-UHFFFAOYSA-N
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Description

3-((3-Methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide (CAS 2034579-19-4) is a high-purity chemical compound offered for research purposes. This molecule features a complex structure with a pyrazine ring, a thiophene substituent, and a pyrrolidine core, contributing to its unique properties and research potential . With a molecular formula of C15H18N4O3S and a molecular weight of 334.39 g/mol, it is characterized by key physicochemical attributes including a topological polar surface area of 105 Ų and five rotatable bonds, factors that are critical for understanding its behavior in biological systems . While specific biological data for this exact molecule is limited in public sources, it shares a core pyrazine-2-carboxamide scaffold with compounds reported in scientific literature to have significant bioactive properties. Recent studies on structurally related 3-phenoxypyrazine-2-carboxamide derivatives have identified them as potent agonists of the TGR5 receptor, an important target for metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis . This suggests potential research applications in metabolic disease and pharmacology. The compound is supplied with a minimum purity of 95% and is intended for research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access this compound through various suppliers, with availability in multiple quantities to suit laboratory-scale needs .

Properties

IUPAC Name

3-(3-methoxypyrazin-2-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-21-13-14(17-6-5-16-13)22-11-4-7-19(10-11)15(20)18-9-12-3-2-8-23-12/h2-3,5-6,8,11H,4,7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEXGJOPZXKUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that incorporates a pyrrolidine ring, a pyrazine moiety, and a thiophene group. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. The following sections delve into its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S, and it has a molecular weight of 319.4 g/mol. The presence of diverse functional groups contributes to its potential biological activity.

PropertyValue
Molecular FormulaC15H17N3O3SC_{15}H_{17}N_{3}O_{3}S
Molecular Weight319.4 g/mol
CAS Number2034209-14-6

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The thiophene and pyrazine moieties may facilitate binding to these targets, influencing various biochemical pathways.

Anticancer Activity

Research indicates that compounds with similar structures to 3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to possess inhibitory activity against key cancer-related kinases, including BRAF and EGFR, which are crucial for tumor growth and survival .

Case Study:
In studies involving pyrazole derivatives, certain compounds demonstrated notable cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with doxorubicin resulted in enhanced anticancer effects, indicating potential synergistic interactions .

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting that 3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide may have comparable antimicrobial activity .

Structure-Activity Relationship (SAR)

The structure of 3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide allows for various modifications that can enhance its biological efficacy. The presence of the thiophene group is hypothesized to confer unique electronic properties that may improve binding affinity to biological targets compared to analogous compounds lacking this moiety .

Comparative Analysis

A comparison with similar compounds highlights the unique features of 3-((3-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide:

Compound NameStructure FeaturesBiological Activity
3-((3-methoxypyrazin-2-yl)oxy)-N-(phenyl)pyrrolidinePhenyl group instead of thiopheneModerate anticancer
3-((3-methoxypyrazin-2-yl)oxy)-N-(furan-2-yl)pyrrolidineFuran group instead of thiopheneVariable

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-1-Carboxamides

The following table highlights key structural analogs, emphasizing variations in substituents and their implications:

Compound Name Substituent on Pyrrolidine (Position 3) N-Linked Group Molecular Formula Molecular Weight (g/mol) Key Features/References
3-((3-Methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide (Target Compound) 3-Methoxypyrazin-2-yloxy Thiophen-2-ylmethyl C₁₅H₁₇N₃O₃S 327.38 Aromatic diversity via pyrazine/thiophene
3-((5-Chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide 5-Chloropyrimidin-2-yloxy 2-Methoxyphenyl C₁₆H₁₇ClN₄O₃ 348.78 Chlorine enhances lipophilicity
3-((3-Chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide 3-Chloropyridin-4-yloxy Thiophen-2-ylmethyl C₁₅H₁₆ClN₃O₂S 345.83 Pyridine vs. pyrazine; impacts H-bonding
(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Upadacitinib) Imidazo-pyrrolopyrazine 2,2,2-Trifluoroethyl C₁₇H₁₉F₃N₆O 389.38 JAK inhibitor; trifluoroethyl enhances metabolic stability

Key Findings from Structural Comparisons

Impact of Oxygen-Linked Substituents: The 3-methoxypyrazin-2-yloxy group in the target compound provides a balance of hydrogen-bond acceptor capacity (via pyrazine N and O) and moderate lipophilicity (methoxy group).

Role of N-Linked Groups: The thiophen-2-ylmethyl group in the target compound and its 3-chloropyridine analog introduces sulfur-mediated hydrophobic interactions, which are absent in the 2-methoxyphenyl analog . Thiophene’s π-π stacking capability may enhance binding to aromatic residues in target proteins.

Synthetic Considerations :

  • The synthesis of similar compounds often involves nucleophilic substitution (e.g., reaction of pyrrolidine derivatives with halogenated heterocycles) or condensation reactions, as seen in the preparation of thiophene-containing intermediates .

Q & A

Q. How are computational models validated against experimental thermodynamic data (e.g., solubility, stability)?

  • Methodological Answer :
  • Solubility Prediction : Use ACD/Labs Percepta to calculate logP and compare with experimental shake-flask measurements (e.g., ≥59.1 mg/mL in DMSO) .
  • Thermogravimetric Analysis (TGA) : Correlate predicted decomposition temperatures (DFT) with experimental TGA curves (5% weight loss threshold) .

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